![molecular formula C10H10N4O B2796972 N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1241659-43-7](/img/structure/B2796972.png)
N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound with the CAS Number: 1241659-43-7 . It has a molecular weight of 202.22 . The IUPAC name for this compound is N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A method for the synthesis of pyrazolopyrimidines involves the condensation of aminopyrazole with formylated active proton compounds under ultrasound irradiation .
Molecular Structure Analysis
The molecular structure of “N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide” is represented by the InChI code: 1S/C10H10N4O/c15-10(13-7-2-3-7)8-6-12-14-5-1-4-11-9(8)14/h1,4-7H,2-3H2,(H,13,15) .
Chemical Reactions Analysis
Pyrimidines, including pyrazolo[1,5-a]pyrimidines, are aromatic heterocyclic compounds that display a range of pharmacological effects . They have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Physical And Chemical Properties Analysis
“N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide” has a molecular weight of 202.22 . The InChI code provides information about its molecular structure .
Aplicaciones Científicas De Investigación
Synthesis Techniques : The compound has been studied for its role in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. For instance, Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating its utility in creating derivatives with potential biological activities (Drev et al., 2014).
Potential in Treating Acute Ischemic Stroke : Mukaiyama et al. (2007) synthesized a series of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives and evaluated their ability to inhibit c-Src kinase, a potential treatment for acute ischemic stroke (Mukaiyama et al., 2007).
Functional Fluorophores : Castillo et al. (2018) utilized 3-formylpyrazolo[1,5-a]pyrimidines in the synthesis of novel functional fluorophores, highlighting the compound's role in creating fluorescent probes for biological and environmental applications (Castillo et al., 2018).
Antiviral Activity : Saxena et al. (1990) studied pyrazolo[1,5-a]pyrimidine analogues, revealing their antiviral activity against human cytomegalovirus and herpes simplex virus (Saxena et al., 1990).
Antimicrobial and Anticancer Activities : Kaping et al. (2020) synthesized antipyrinyl-pyrazolo[1,5-a]pyrimidines and screened them for their anti-inflammatory and anti-cancer activities, indicating the compound's potential in medicinal chemistry (Kaping et al., 2020).
Purine Analogues with Antimetabolite Properties : Abdelriheem et al. (2017) reported on the synthesis of pyrazolo[1,5-a]pyrimidines as purine analogues with beneficial properties as antimetabolites in purine biochemical reactions, suggesting their importance in pharmaceutical research (Abdelriheem et al., 2017).
Potential in Neuroinflammation Imaging : Wang et al. (2018) synthesized a compound for potential use as a PET agent in imaging IRAK4 enzyme in neuroinflammation, demonstrating the compound's relevance in neuroscientific research (Wang et al., 2018).
Mecanismo De Acción
Target of Action
N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and leading to cell cycle arrest . This interaction disrupts the normal progression of the cell cycle, preventing the replication of cancer cells and potentially leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, specifically at the G1/S and G2/M transition points . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting CDK2, the compound induces cell cycle arrest, which can lead to apoptosis or programmed cell death . This makes it a potential candidate for the development of new anticancer drugs .
Safety and Hazards
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidines, including “N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide”, have been found to have a broad spectrum of biological activities . This makes them a research hotspot for antitumor drugs . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10(13-7-2-3-7)8-6-12-14-5-1-4-11-9(8)14/h1,4-7H,2-3H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVABKGFSZEUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C3N=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
CAS RN |
1241659-43-7 |
Source


|
| Record name | N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

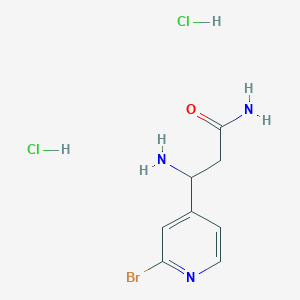
![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)
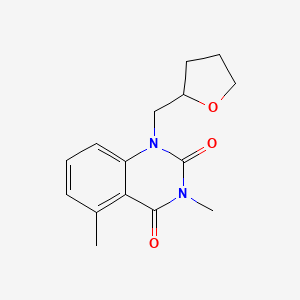
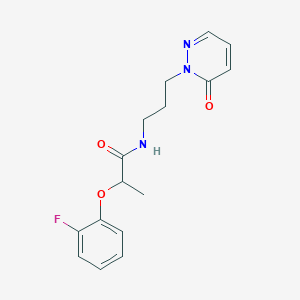

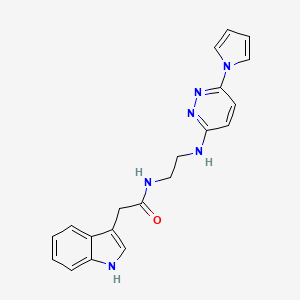
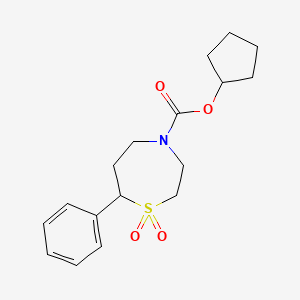

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)
![8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796907.png)
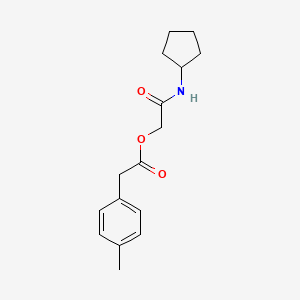
![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796910.png)
![3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2796911.png)
